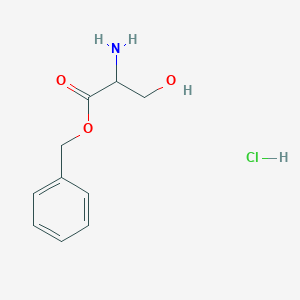

Benzyl 2-amino-3-hydroxypropanoate hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl 2-amino-3-hydroxypropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZWCDQAKCHOBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Serine Benzyl Ester Hydrochloride

Direct Esterification Routes and Catalytic Approaches

Direct esterification represents the most straightforward pathway to serine benzyl (B1604629) ester hydrochloride, typically involving the reaction of serine with benzyl alcohol in the presence of a catalyst. The choice of catalyst and reaction conditions significantly influences the efficiency and outcome of the synthesis.

Acid-Catalyzed Benzylation of Serine

Acid catalysis is a fundamental approach for the benzylation of serine. Strong acids like hydrochloric acid (HCl) and p-toluenesulfonic acid (p-TsOH) are commonly employed to facilitate the esterification process.

In one common method, hydrochloric acid acts as both the catalyst and the source for the final hydrochloride salt. The reaction involves heating a mixture of serine and an excess of benzyl alcohol under reflux conditions. The acid protonates the carboxylic acid group of serine, making it more susceptible to nucleophilic attack by benzyl alcohol. To drive the equilibrium towards the product, water, a byproduct of the reaction, is typically removed azeotropically. Research has shown that using solvents like cyclohexane (B81311) for azeotropic water removal is highly effective and helps in avoiding hazardous solvents like benzene (B151609) or carbon tetrachloride. nih.govresearchgate.net

Key parameters for this reaction have been optimized to ensure high conversion and purity. For instance, a molar ratio of L-serine to benzyl alcohol of 1:3 is often used. researchgate.net The reaction is typically conducted at temperatures between 80–100°C for 12–24 hours.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Hydrochloric Acid (HCl) or p-Toluenesulfonic Acid (p-TsOH) | nih.govresearchgate.net |

| Solvent (Azeotroping Agent) | Cyclohexane | nih.govresearchgate.net |

| Reactant Ratio | 1:3 (Serine:Benzyl Alcohol) | researchgate.net |

| Temperature | 80-100°C (Reflux) | |

| Reaction Time | 12-24 hours |

Thionyl Chloride and Acyl Chloride Mediated Esterification

An alternative to direct acid catalysis involves the conversion of serine into a more reactive intermediate, such as an acyl chloride, which then readily reacts with benzyl alcohol. This method typically employs thionyl chloride (SOCl₂).

The process begins by treating serine with thionyl chloride. This reaction converts the carboxylic acid group into a highly reactive acyl chloride functional group. The resulting serine acyl chloride is not usually isolated but is reacted in situ with benzyl alcohol. This subsequent reaction is a nucleophilic acyl substitution, where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion and forming the benzyl ester. The reaction is advantageous as it is generally irreversible. beilstein-journals.orgchimia.ch Finally, the introduction of HCl gas can be used to precipitate the final product as its hydrochloride salt. nih.gov

While effective, this method has drawbacks, including the use of the highly reactive and toxic thionyl chloride, which can necessitate low-temperature operations and generates significant waste products like sulfur dioxide. core.ac.uk

Stereoselective Synthesis and Enantiomeric Control

For applications in pharmaceuticals and peptide synthesis, controlling the stereochemistry at the α-carbon of serine is paramount. The synthesis must yield the desired enantiomer (L- or D-) in high purity, avoiding racemization.

Enantioselective Preparation of L- and D-Serine Benzyl Ester Hydrochloride

The enantioselective preparation of serine benzyl ester hydrochloride starts with an enantiomerically pure source of serine (either L-serine or D-serine). The primary challenge during the synthesis is to maintain this stereochemical integrity throughout the reaction sequence. D-serine benzyl ester hydrochloride, for example, is a crucial building block for developing D-amino acid-containing peptides, which often exhibit enhanced resistance to enzymatic degradation. nih.gov

Methods that proceed under milder conditions are generally preferred to prevent racemization. For instance, procedures that utilize protecting groups on the amine function, such as the tert-butyloxycarbonyl (tBoc) group, can facilitate esterification while safeguarding the stereocenter. One such method involves reacting the cesium salt of tBoc-L-serine with benzyl bromide, which produces the tBoc-L-serine benzyl ester in excellent yield. nih.gov Subsequent deprotection of the amine group under controlled acidic conditions yields the desired enantiomerically pure product.

Mitigation of Racemization in Synthetic Pathways

Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a significant risk in amino acid ester synthesis, particularly under harsh acidic or basic conditions. The mechanism often involves the formation of an achiral intermediate, such as an oxazolone (B7731731) or a dehydroalanine (B155165) derivative, which can be protonated from either face with equal probability, leading to a loss of stereochemical information.

Strategic selection of solvents and reaction conditions is crucial for mitigating racemization. Studies have shown that in the acid-catalyzed esterification of amino acids, the choice of solvent used for azeotropic water removal has a profound impact on the enantiomeric purity of the final product. When toluene (B28343) is used, significant or total racemization of the amino acid benzyl ester can occur. nih.govresearchgate.net In contrast, using cyclohexane as the azeotroping solvent allows for the formation of enantiomerically pure benzyl esters, even for amino acids that are highly susceptible to racemization. nih.govresearchgate.net This difference is attributed to the specific interactions between the solvent and the reaction intermediates.

| Azeotroping Solvent | Outcome on Stereochemistry | Reference |

|---|---|---|

| Toluene | Partial to total racemization observed | nih.govresearchgate.net |

| Cyclohexane | Product formed is enantiomerically pure | nih.govresearchgate.net |

Modern Synthetic Enhancements

Recent advancements in synthetic chemistry have introduced novel methodologies that offer greater efficiency, selectivity, and sustainability compared to traditional methods.

Enzymatic Synthesis: Biocatalysis, using enzymes like lipases and proteases, has emerged as a powerful tool for ester synthesis. nih.gov These reactions are highly selective and occur under mild, aqueous conditions, which minimizes the risk of racemization and avoids the use of harsh reagents. Enzymes such as papain have been shown to effectively catalyze the formation of serine esters. acs.org Lipase-catalyzed esterification, for instance, can proceed efficiently in aqueous micellar media, offering a green alternative to solvent-based synthesis. nih.gov

Flow Chemistry: The application of continuous-flow reactors to amino acid and peptide synthesis is a significant modern enhancement. chimia.chdurham.ac.uk Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. mdpi.com For amino acid ester synthesis, flow systems can integrate reaction and purification steps, for example, by using packed columns with immobilized reagents and scavengers, thereby streamlining the process and reducing work-up time. durham.ac.uk

Novel Catalytic Systems: New catalysts and reagents continue to be developed to improve esterification reactions. For example, trimethylchlorosilane (TMSCl) in methanol (B129727) has been demonstrated as an efficient system for the esterification of various amino acids at room temperature, providing good to excellent yields of the corresponding methyl ester hydrochlorides with little racemization. nih.gov Other approaches involve activating the N-protected amino acid as an N-hydroxysuccinimide ester, which can then react with an alcohol in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) under mild conditions. core.ac.ukcore.ac.uk Furthermore, novel organocatalytic methods, such as those using dithiophosphoric acid driven by visible light, are being explored for benzylation reactions. acs.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in dramatically reduced timeframes compared to conventional heating methods. sci-hub.seresearchgate.net This technology's primary advantage lies in its mechanism of instantaneous, localized superheating of materials in a homogeneous and selective manner. sci-hub.se

In the context of producing amino acid benzyl ester hydrochlorides, microwave irradiation has been successfully employed to expedite the esterification process. A notable protocol involves the reaction of an amino acid with benzyl alcohol and thionyl chloride under microwave irradiation. sci-hub.seresearchgate.net This method facilitates the rapid synthesis of the desired hydrochloride salt in good yield and purity. researchgate.net The reaction time is significantly reduced from hours, typical for conventional reflux methods, to mere seconds. researchgate.net

Research has demonstrated that a mixture of an amino acid, benzyl alcohol, and thionyl chloride, when exposed to microwave irradiation at a controlled power level, can yield the corresponding benzyl ester hydrochloride salt efficiently. sci-hub.se This rapid and effective procedure highlights the potential of microwave technology to streamline the synthesis of these valuable compounds. researchgate.net

| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis (Reflux) |

|---|---|---|

| Reaction Time | 40-60 seconds sci-hub.se | 8-24 hours |

| Key Reagents | Amino Acid, Benzyl Alcohol, Thionyl Chloride sci-hub.seresearchgate.net | Amino Acid, Benzyl Alcohol, Acid Catalyst (e.g., HCl) |

| Advantages | Drastic reduction in reaction time, cleaner reactions, high purity and yields sci-hub.se | Well-established, straightforward procedure |

Green Chemistry Principles in Scalable Production

Waste Prevention and Atom Economy: A primary target for green synthesis is the reduction of waste. Traditional methods often utilize reagents like thionyl chloride as a chlorinating agent, which is highly reactive and toxic. google.com This process generates a molar equivalent of sulfur dioxide gas as a byproduct, contributing to significant waste and poor atom economy. google.com In contrast, modern methods advocate for catalytic processes. For instance, using a metal chloride catalyst to facilitate the esterification of the amino acid with benzyl alcohol, while removing the water generated via azeotropic distillation, significantly reduces waste. google.com This method avoids the need for thionyl chloride, thereby improving the environmental profile of the synthesis. google.com

Use of Safer Solvents and Reagents: The choice of solvent is another crucial aspect of green chemistry. Historically, the Fischer-Speier esterification to produce amino acid benzyl esters has employed hazardous solvents like benzene, carbon tetrachloride, or toluene. nih.gov These solvents are not only toxic but can also lead to racemization of the product due to high boiling point azeotropes with water. nih.gov A greener alternative is the use of safer solvents, such as the "green ether" 2-methyltetrahydrofuran (B130290) (Me-THF). nih.gov Me-THF is a more environmentally friendly option that can yield enantiomerically pure products without the risks associated with hazardous solvents. nih.gov

Catalysis and Scalability: Catalytic methods are inherently greener than stoichiometric ones. A patented method for preparing amino acid benzyl ester hydrochlorides utilizes a metal chloride catalyst. google.com The process involves the esterification of the amino acid hydrochloride with benzyl alcohol at reflux temperature. The catalyst can be filtered from the hot reaction mixture and potentially recycled, and the mother liquor from recrystallization can also be reused multiple times. google.com This approach is well-suited for industrial production due to its high conversion rates, simpler post-treatment, and significantly lower discharge of waste, making it a more sustainable and scalable option. google.com

| Green Chemistry Principle | Traditional Method Concern | Green Alternative & Benefit |

|---|---|---|

| Waste Prevention | Use of thionyl chloride generates SO₂ gas waste. google.com | Catalytic esterification with azeotropic water removal minimizes byproducts. google.com |

| Atom Economy | Thionyl chloride method has poor atom economy. google.com | Direct catalytic esterification improves atom economy by incorporating more reactant atoms into the final product. |

| Safer Solvents | Use of hazardous solvents like benzene, toluene, or carbon tetrachloride. nih.gov | Employing "green ethers" like 2-methyltetrahydrofuran (Me-THF) reduces toxicity and prevents racemization. nih.gov |

| Catalysis | Reliance on stoichiometric, hazardous reagents like thionyl chloride. google.com | Use of recyclable metal chloride catalysts improves efficiency and reduces waste. google.com |

Chemical Reactivity and Derivatization Strategies of Serine Benzyl Ester Hydrochloride

Hydrolytic Cleavage Mechanisms of the Ester Moiety

The benzyl (B1604629) ester group serves as a crucial protecting group for the carboxylic acid functionality of serine. Its removal, or cleavage, is typically achieved through hydrolysis, which can be mediated by acids, bases, or enzymes. The specific mechanism of cleavage is dependent on the reaction conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of serine benzyl ester generally proceeds via a bimolecular acyl-oxygen cleavage mechanism (AAC2). This is the reverse of the Fischer esterification process. youtube.comchemistrysteps.com The mechanism involves the following steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comucoz.com

Proton Transfer: A proton is transferred from the attacking water moiety to the benzyloxy oxygen.

Elimination: The protonated benzyloxy group leaves as benzyl alcohol (a good leaving group), and the carbonyl group is reformed.

Deprotonation: The final product, L-serine, is formed upon deprotonation of the carbonyl oxygen.

In some cases, particularly with esters that can form stable carbocations, a unimolecular alkyl-oxygen cleavage mechanism (AAL1) can occur, especially in concentrated acids. ucoz.com For benzyl esters, which can form a relatively stable benzyl carbocation, this pathway is a possibility, though the AAC2 mechanism is more common in dilute aqueous acid. ucoz.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes hydrolysis via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. This process, known as saponification, is effectively irreversible. chemistrysteps.com

Nucleophilic Attack: A hydroxide ion (a strong nucleophile) directly attacks the carbonyl carbon of the ester. chemistnotes.com

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral oxyanion intermediate.

Elimination: The intermediate collapses, expelling the benzyloxide anion as the leaving group and forming the carboxylic acid.

Deprotonation: The newly formed carboxylic acid immediately undergoes an acid-base reaction with the benzyloxide anion (or another hydroxide ion), forming a resonance-stabilized carboxylate salt and benzyl alcohol. This final deprotonation step drives the equilibrium toward the products, making the reaction irreversible. chemistrysteps.com

Enzymatic Hydrolysis: Serine benzyl ester is also a substrate for various hydrolytic enzymes, such as proteases and esterases. nih.gov Enzymes like papain, bromelain, chymotrypsin, and porcine liver esterase can catalyze the cleavage of the ester bond with high specificity and under mild, pH-controlled conditions. nih.govnih.gov The enzymatic mechanism typically involves an acyl-enzyme intermediate. For serine hydrolases, the active site serine residue attacks the ester's carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release benzyl alcohol and an acylated enzyme. wikipedia.org This acyl-enzyme intermediate is subsequently hydrolyzed by water to release L-serine and regenerate the free enzyme. wikipedia.org The benzyl ester group has been shown to enhance the substrate affinity for certain proteases, like papain, compared to smaller alkyl esters. acs.org

| Cleavage Method | Key Reagents | Typical Mechanism | Driving Force |

| Acid-Catalyzed | Dilute HCl, H₂SO₄ | AAC2 | Excess water |

| Base-Catalyzed | NaOH, KOH | BAC2 | Irreversible deprotonation of the carboxylic acid |

| Enzymatic | Proteases, Esterases | Acyl-enzyme intermediate | Enzyme specificity and catalysis |

| Hydrogenolysis | H₂, Pd/C | Reductive cleavage | Formation of stable toluene (B28343) |

Nucleophilic and Electrophilic Transformations at Functional Groups

The presence of the amino and hydroxyl groups allows for a range of nucleophilic and electrophilic transformations, making serine benzyl ester a valuable synthetic intermediate.

Nucleophilic Reactivity: The primary amino group and the primary hydroxyl group are both nucleophilic centers.

Amino Group: In its hydrochloride salt form, the amino group is protonated (-NH₃⁺) and non-nucleophilic. However, upon neutralization with a base, the free amino group (-NH₂) becomes a potent nucleophile. It can readily participate in reactions such as N-acylation to form amides (peptide bonds), alkylation, and reactions with aldehydes and ketones to form imines.

Hydroxyl Group: The side-chain hydroxyl group is also nucleophilic and can undergo O-acylation to form esters or O-alkylation to form ethers. Chemoselective O-acylation of the hydroxyl group can be achieved under acidic conditions (e.g., in trifluoroacetic acid) where the amino group is protonated and thus unreactive towards acylating agents like acyl chlorides. beilstein-journals.org This strategy allows for the direct synthesis of O-acyl serine derivatives without the need for N-protection. beilstein-journals.org

Electrophilic Reactivity: While the compound primarily acts as a nucleophile, the functional groups can be converted into electrophilic sites. For instance, the hydroxyl group can be activated by conversion into a better leaving group, such as a tosylate or mesylate, making the adjacent carbon susceptible to nucleophilic substitution.

Derivatization for Specific Research Applications

The functional groups of serine benzyl ester hydrochloride serve as handles for derivatization, enabling the synthesis of molecules for specific research and pharmaceutical applications.

Enzyme Inhibitor Synthesis: The compound is a precursor for synthesizing inhibitors of various enzymes. For example, it has been used in Baylis-Hillman reactions with chromone-derived aldehydes to create precursors for HIV-1 protease inhibitors. Additionally, derivatization of the amino and hydroxyl groups can lead to the synthesis of phosphonate (B1237965) esters, which are known scaffolds for covalent serine protease inhibitors. nih.gov

Synthesis of Phosphonates: L-Serine benzyl ester can be a starting material for γ-amino-β-hydroxyphosphonates. These compounds are of interest due to their structural similarity to amino acids and their potential biological activities. The methyl ester of serine has been shown to react with dimethyl methylphosphonate (B1257008) to form these phosphonate derivatives.

Chiral Ligands and Organocatalysts: The inherent chirality of serine benzyl ester makes it an excellent starting material for chiral ligands used in asymmetric catalysis. Furthermore, O-acylation of the hydroxyl group, as mentioned previously, has been used to generate a range of amphiphilic, chiral organocatalysts. beilstein-journals.org These catalysts have been applied in various asymmetric transformations.

Peptide and Protein Chemistry: Beyond its role as a simple building block, derivatized serine benzyl esters are used to study enzyme-substrate interactions. For instance, O-acyl-L-serine derivatives have been synthesized to probe the mechanisms of enzymes like tryptophanase and tyrosine phenol-lyase. nih.gov These studies help elucidate the binding and catalytic mechanisms of these enzymes. nih.gov

Research Applications in Organic Synthesis and Peptide Chemistry

Serine Benzyl (B1604629) Ester Hydrochloride as a Key Building Block in Complex Organic Molecule Construction

The utility of Serine benzyl ester hydrochloride extends beyond peptide chemistry into the broader field of organic synthesis, where it serves as a chiral precursor for a variety of molecular frameworks.

Serine benzyl ester hydrochloride is an important intermediate in the creation of diverse non-peptidic scaffolds that are of interest in medicinal chemistry. The compound's structure allows for selective modifications at its amino and hydroxyl groups to construct complex heterocyclic and acyclic systems. Researchers utilize it as a foundational element for producing pharmaceuticals and other bioactive molecules. chemimpex.com Its inherent chirality is often transferred to the target molecule, which is a critical aspect in the design of modern therapeutics. The benzyl ester provides stable protection for the carboxylic acid, allowing chemists to perform a wide range of reactions on the other functional groups without interference.

In target-oriented synthesis, the goal is the efficient and precise construction of a specific, often complex, molecule. Serine benzyl ester hydrochloride is frequently employed in these multi-step synthetic pathways. The benzyl ester group is particularly advantageous due to its stability under various reaction conditions and its relatively mild removal via catalytic hydrogenolysis, which preserves other sensitive functional groups within the molecule. Compared to other esters like methyl or ethyl esters, benzyl esters can offer enhanced stability and solubility, making them preferable for intricate, multi-step syntheses.

The compound's utility is highlighted by its role as a chiral building block, enabling the synthesis of molecules with specific stereochemical configurations that are essential for their biological function.

| Property | Description | Advantage in Synthesis |

|---|---|---|

| Chirality | Exists as distinct L- and D-enantiomers. | Allows for the construction of stereospecific target molecules, which is crucial for biological activity. |

| Benzyl Ester Protection | The carboxyl group is protected as a benzyl ester. | Stable across a range of reaction conditions; can be removed selectively under mild hydrogenolysis conditions without affecting many other protecting groups. peptide.com |

| Bifunctionality | Contains both a free primary amine and a primary hydroxyl group. | Provides two distinct points for chemical modification, enabling the synthesis of diverse and complex molecular architectures. |

| Solubility | The hydrochloride salt form is readily soluble in water. | Facilitates its use in a variety of reaction conditions, including aqueous media for certain enzymatic or chemical transformations. |

Foundational Reagent in Peptide Synthesis Methodologies

The most prominent application of Serine benzyl ester hydrochloride is in the assembly of peptides, where it serves as a protected form of the amino acid serine.

Serine benzyl ester hydrochloride is a key reagent in Solid-Phase Peptide Synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides. chemimpex.comchemimpex.com In SPPS, a peptide chain is built sequentially while one end is anchored to an insoluble polymer support. peptide.com When using the Boc/Bzl protection strategy in SPPS, the side chains of amino acids like serine are commonly protected as benzyl ethers to prevent unwanted side reactions during chain elongation. peptide.compeptide.com The subject compound, Serine benzyl ester, is used when a C-terminal serine is required. The benzyl ester protects the carboxylic acid, which will ultimately be the end of the peptide chain, allowing the free amino group to couple with the next activated amino acid in the sequence.

The choice of protecting group can significantly affect the efficiency of peptide synthesis. The benzyl ester group has been shown to enhance substrate affinity in chemoenzymatic polymerization, a method that uses enzymes to form peptide bonds. In studies using the enzyme papain, amino acid monomers with a benzyl ester group (like Alanine-OBzl) demonstrated superior reactivity compared to those with methyl (OMe) or ethyl (OEt) esters. acs.org This enhanced affinity allows for efficient peptide synthesis at lower enzyme concentrations and can broaden the range of amino acids that can be successfully incorporated. acs.org

| Monomer | Enzyme Concentration Required for Comparable Yield | Inference |

|---|---|---|

| Alanine-OBzl (Benzyl ester) | Base (1x) | The benzyl ester group enhances the substrate's affinity for the enzyme, leading to more efficient polymerization compared to smaller alkyl esters. acs.org |

| Alanine-OEt (Ethyl ester) | 2- to 5-fold higher | |

| Alanine-OMe (Methyl ester) | 2- to 5-fold higher |

While L-amino acids are the proteinogenic building blocks found in nature, peptides incorporating their mirror images, D-amino acids, are of significant interest in pharmaceutical development. nih.gov These "unnatural" peptides often exhibit enhanced stability against degradation by proteases and can possess unique biological activities. nih.gov

D-Serine benzyl ester hydrochloride is a commercially available and versatile reagent used for the specific incorporation of D-serine into a peptide sequence. chemimpex.commedchemexpress.com Its use in SPPS follows the same principles as its L-counterpart, allowing for the synthesis of peptides with tailored properties for therapeutic or research applications, particularly in fields like neuroscience. chemimpex.com The ability to create peptides with D-amino acids greatly expands the molecular diversity accessible to chemists, enabling the development of novel peptide-based drugs with improved pharmacological profiles. nih.gov

Strategies for Peptide Bond Formation and Stereochemical Integrity

The primary challenge in incorporating serine derivatives into a peptide chain is the propensity for racemization at the α-carbon, particularly during the activation of the carboxyl group. Serine is among the amino acids that are highly susceptible to this loss of stereochemical integrity. Various coupling strategies have been developed to mitigate this issue, primarily centered around the use of specific activating agents and additives that can accelerate the coupling reaction and suppress the formation of the oxazolone (B7731731) intermediate, which is a key pathway for racemization.

Commonly employed coupling reagents in conjunction with Benzyl 2-amino-3-hydroxypropanoate hydrochloride include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as uronium/aminium salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU). peptide.com

The addition of auxiliary nucleophiles, often referred to as additives, is a widely adopted strategy to minimize racemization. 1-Hydroxybenzotriazole (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), are frequently used in combination with coupling reagents. These additives react with the activated amino acid to form an active ester, which is less prone to racemization and reacts efficiently with the amino component of the reaction. Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) has also emerged as a highly effective additive, demonstrating superior performance in suppressing racemization compared to HOBt in many cases.

Comparative Analysis of Coupling Reagents

Detailed research findings have provided insights into the efficacy of different coupling reagents and conditions for reactions involving O-benzyl protected serine. A comparative study on the racemization of Boc-Ser(Bzl)-OH using various activators highlighted the significant impact of the chosen reagent on stereochemical purity.

| Coupling Reagent/Method | Activating Agent | Base | Delay Time (min) | L:D Ratio | Yield (%) |

| PyBroP | 1.0 equiv | 2.0 equiv DIEA | 4 | 65:35 | 81 |

| HATU | 1.0 equiv | 2.0 equiv DIEA | 4 | 84:16 | 91 |

| HBTU | 1.0 equiv | 2.0 equiv DIEA | 15 | 79:21 | >99 |

| BOP | 1.0 equiv | 2.0 equiv DIEA | 15 | 85:15 | 95 |

| DEPBT | 1.0 equiv | 2.0 equiv DIEA | 60 | 95:5 | 70 |

| DEPBT | 2.0 equiv | 2.0 equiv DIEA | 60 | 96:4 | >99 |

Data sourced from a comparative study on the racemization of Boc-Ser(Bzl)-OH. luxembourg-bio.com

The data clearly indicates that 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is remarkably effective in suppressing racemization, even with extended pre-activation times, yielding a high percentage of the desired L-enantiomer. luxembourg-bio.com In contrast, reagents like PyBroP showed significant levels of racemization under the tested conditions. luxembourg-bio.com

Impact of Reaction Conditions

Beyond the choice of reagents, other reaction parameters play a crucial role in maintaining stereochemical integrity. These include:

Temperature: Lowering the reaction temperature can often reduce the rate of racemization.

Solvent: The polarity and nature of the solvent can influence the reaction kinetics and the stability of intermediates. Dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are commonly used solvents in peptide synthesis.

Base: The choice and stoichiometry of the base used for neutralization and activation are critical. Weaker bases and precise control of the amount of base can help minimize racemization. The use of sterically hindered bases like DIPEA is generally preferred over less hindered bases like triethylamine (TEA).

Pre-activation Time: The duration for which the carboxylic acid is activated before the addition of the amine component can significantly impact racemization. Shorter pre-activation times are generally favored to reduce the opportunity for the formation of the oxazolone intermediate.

Analytical Characterization Techniques in Research Contexts

Spectroscopic Analysis for Structural Conformation

Spectroscopic methods are indispensable for elucidating the precise arrangement of atoms within the Benzyl (B1604629) 2-amino-3-hydroxypropanoate hydrochloride molecule. These techniques rely on the interaction of the compound with electromagnetic radiation to generate spectra that serve as molecular fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidation of Benzyl 2-amino-3-hydroxypropanoate Hydrochloride Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of Benzyl 2-amino-3-hydroxypropanoate hydrochloride. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For instance, the protons of the benzyl group's aromatic ring typically appear in the range of δ 7.3-7.4 ppm. The protons on the chiral carbon and the adjacent methylene (B1212753) group exhibit characteristic shifts that are crucial for confirming the core amino acid structure.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon of the ester group, for example, will have a distinct chemical shift in the downfield region of the spectrum. The various carbon atoms of the benzyl group and the propanoate backbone can also be assigned to specific resonance signals.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Benzyl 2-amino-3-hydroxypropanoate Hydrochloride

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.3 - 7.4 | Multiplet |

| Benzyl CH₂ | ~5.2 | Singlet |

| α-CH | ~4.1 | Triplet |

| β-CH₂ | ~3.9 | Doublet of doublets |

| NH₃⁺ | Variable | Broad singlet |

| OH | Variable | Broad singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of Benzyl 2-amino-3-hydroxypropanoate hydrochloride and to gain insights into its structure through fragmentation analysis. The molecular formula of the compound is C₁₀H₁₄ClNO₃, with a molecular weight of approximately 231.68 g/mol . biosynth.com

In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule [M+H]⁺, where M represents the free base (Benzyl 2-amino-3-hydroxypropanoate). The expected m/z (mass-to-charge ratio) for the [M+H]⁺ ion would be approximately 196.09. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

Fragmentation of the parent ion in the mass spectrometer can yield valuable structural information. Common fragmentation pathways for amino acid esters include the loss of the ester group and cleavage of the amino acid side chain. For Benzyl 2-amino-3-hydroxypropanoate, characteristic fragments would likely correspond to the benzyl group, the serine core, and losses of water and carbon monoxide.

Chromatographic Methodologies for Purity and Stereochemical Assessment

Chromatographic techniques are essential for assessing the purity of Benzyl 2-amino-3-hydroxypropanoate hydrochloride and for determining its stereochemical integrity, which is critical for its biological activity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of Benzyl 2-amino-3-hydroxypropanoate hydrochloride and for quantifying its concentration in various matrices. A typical HPLC method would utilize a reversed-phase column with a mobile phase consisting of a mixture of water (often with an acidic modifier like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

Detection is commonly achieved using an ultraviolet (UV) detector, as the benzyl group provides a chromophore that absorbs UV light. The retention time of the compound under specific chromatographic conditions is a characteristic identifier, while the peak area is proportional to its concentration, allowing for quantitative analysis. Impurities in the sample would appear as separate peaks, enabling their detection and quantification.

Chiral Chromatography for Enantiomeric Purity Determination

Since Benzyl 2-amino-3-hydroxypropanoate hydrochloride is a chiral molecule, it is crucial to determine its enantiomeric purity. Chiral chromatography is the most common method for separating and quantifying the enantiomers (the L- and D-forms). This is often achieved using a chiral stationary phase (CSP) in an HPLC system. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to their separation.

Alternatively, a pre-column derivatization approach can be used. In this method, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. The choice of chiral derivatizing agent is critical for achieving good separation and detection.

Advanced Derivatization for Enhanced Chromatographic Detection

In some cases, derivatization of Benzyl 2-amino-3-hydroxypropanoate hydrochloride can be employed to enhance its detection in chromatographic analyses. researchgate.net For compounds lacking a strong chromophore or fluorophore, derivatization can introduce a moiety that is easily detectable by UV or fluorescence detectors, thereby increasing the sensitivity of the analysis. researchgate.net

For example, the primary amino group can be reacted with reagents such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) to produce highly fluorescent derivatives. This is particularly useful when analyzing trace amounts of the compound. Derivatization can also be used to improve the chromatographic properties of the analyte, such as its volatility for gas chromatography analysis, though this is less common for this particular compound. researchgate.net

Optical Rotation Measurements for Enantiomeric Verification

In the realm of stereochemistry, the analysis of chiral compounds is paramount, particularly in fields such as pharmaceutical development and peptide synthesis where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Benzyl 2-amino-3-hydroxypropanoate hydrochloride, a protected derivative of the amino acid serine, exists as a pair of enantiomers, the L- and D-forms. Optical rotation is a fundamental analytical technique employed to differentiate between these enantiomers and to assess the enantiomeric purity of a sample.

Optical rotation is the phenomenon where the plane of polarized light is rotated when it passes through a solution containing a chiral molecule. Enantiomers are optically active, meaning they rotate the plane of polarized light. For a given pair of enantiomers, they will rotate the plane of polarized light by an equal magnitude but in opposite directions. The dextrorotatory (+) enantiomer rotates the light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). A racemic mixture, which contains equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out.

The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed angle of optical rotation when light of a specific wavelength (typically the D-line of a sodium lamp, 589 nm) passes through a sample tube of 1 decimeter (dm) in length at a concentration of 1 gram per milliliter (g/mL). The specific rotation is calculated using the Biot's law equation:

[α] = α / (l × c)

where:

α is the observed rotation

l is the path length in decimeters

c is the concentration in g/mL

In the context of Benzyl 2-amino-3-hydroxypropanoate hydrochloride, the L-enantiomer is L-Serine benzyl ester hydrochloride, and the D-enantiomer is D-Serine benzyl ester hydrochloride. Research findings have established their respective specific rotations, which are crucial for their identification and for determining the enantiomeric excess (ee) in a mixture.

Detailed research has shown that L-Serine benzyl ester hydrochloride typically exhibits a negative specific rotation, indicating it is levorotatory. Conversely, D-Serine benzyl ester hydrochloride has a positive specific rotation of a similar magnitude, signifying it is dextrorotatory. chemimpex.com This opposing optical activity is the cornerstone of using polarimetry for enantiomeric verification of this compound. For instance, if a sample of Benzyl 2-amino-3-hydroxypropanoate hydrochloride is synthesized with the intent of producing the pure L-enantiomer, a measurement of its optical rotation should yield a value close to the established specific rotation for L-Serine benzyl ester hydrochloride. Any significant deviation from this value could indicate the presence of the D-enantiomer as an impurity.

The enantiomeric excess (% ee) can be calculated from the observed specific rotation of a mixture and the specific rotation of the pure enantiomer using the following formula:

% ee = ([α]observed / [α]pure enantiomer) × 100

For example, a sample with an observed specific rotation that is 50% of the value for the pure L-enantiomer would have an enantiomeric excess of 50%, meaning it contains 75% of the L-enantiomer and 25% of the D-enantiomer.

The high enantiomeric purity of compounds like L-Serine benzyl ester is critical for applications such as peptide synthesis to ensure the correct stereochemistry of the final peptide. While optical rotation is a powerful tool for this assessment, it is often used in conjunction with other analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC), to provide a more comprehensive and accurate determination of enantiomeric purity.

Interactive Data Table: Optical Rotation of Benzyl 2-amino-3-hydroxypropanoate hydrochloride Enantiomers

| Enantiomer | Specific Rotation ([α]D) | Concentration (c) | Solvent |

| L-Serine benzyl ester hydrochloride | -12° | 4 g/100 mL | Water |

| L-Serine benzyl ester hydrochloride | -11.9 ± 0.4° | 4 g/100 mL | Water |

| D-Serine benzyl ester hydrochloride | +11 ± 2° chemimpex.com | 2 g/100 mL chemimpex.com | Water chemimpex.com |

Computational Chemistry and Theoretical Investigations of Serine Benzyl Ester Hydrochloride

Molecular Modeling of Conformational Landscapes

Molecular modeling techniques are instrumental in exploring the conformational landscapes of flexible molecules like Benzyl (B1604629) 2-amino-3-hydroxypropanoate hydrochloride. The presence of multiple rotatable bonds—around the Cα-Cβ, Cα-C', C-O, and O-benzyl linkages—gives rise to a complex potential energy surface with numerous local minima corresponding to different conformers.

Methodology: Computational chemists would typically employ a combination of molecular mechanics (MM) and quantum mechanics (QM) methods to map this landscape.

Systematic or Stochastic Searches: Initial exploration often involves systematic or stochastic conformational searches using force fields like AMBER or CHARMM. These methods rapidly generate a large number of potential conformers.

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized, and their relative energies are calculated using more accurate QM methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

Table 1: Hypothetical Relative Energies of Key Conformers of Benzyl 2-amino-3-hydroxypropanoate hydrochloride

| Conformer ID | Dihedral Angles (Cα-Cβ, Cα-C', C-O-CH2) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Conf-1 | g-, t, t | 0.00 | H-bond: OH to C=O |

| Conf-2 | t, t, g+ | 1.25 | Steric repulsion between benzyl and side chain |

| Conf-3 | g+, g-, t | 2.50 | H-bond: NH3+ to C=O |

Note: This table is illustrative and based on general principles of conformational analysis.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which in turn govern its reactivity. For Benzyl 2-amino-3-hydroxypropanoate hydrochloride, these calculations would elucidate the distribution of electrons and identify sites susceptible to nucleophilic or electrophilic attack.

Methodology: DFT calculations are the workhorse for this type of investigation. Properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges (e.g., Mulliken or Natural Bond Orbital charges) would be calculated.

Expected Findings:

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) would likely be localized on the non-bonding orbitals of the oxygen atoms and the π-system of the benzyl group, indicating these are the primary sites for electron donation. The Lowest Unoccupied Molecular Orbital (LUMO) would be centered on the carbonyl carbon of the ester group, making it the most electrophilic site.

Electrostatic Potential (ESP) Map: The ESP map would visually confirm these findings, showing negative potential (red) around the oxygen atoms and positive potential (blue) around the carbonyl carbon and the ammonium group.

Reactivity Indices: Global and local reactivity descriptors derived from conceptual DFT could be used to quantify the reactivity of different atomic sites.

Table 2: Hypothetical Electronic Properties of Benzyl 2-amino-3-hydroxypropanoate hydrochloride from DFT Calculations

| Property | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Mulliken Charge on C=O | +0.45 e | Confirms electrophilic character |

Note: These values are hypothetical and serve to illustrate the type of data generated.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. For Benzyl 2-amino-3-hydroxypropanoate hydrochloride, key reactions for investigation would include its synthesis (esterification) and hydrolysis.

Methodology: To study a reaction mechanism, researchers locate the transition state (TS) structures connecting reactants to products. The energy of the TS determines the activation energy barrier, which is related to the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the TS correctly connects the desired minima.

Expected Findings for Esterification: The Fischer-Speier esterification of serine with benzyl alcohol in the presence of an acid catalyst (HCl) is a common synthetic route. Computational analysis would likely support a multi-step mechanism involving:

Protonation of the carboxylic acid group of serine.

Nucleophilic attack by the hydroxyl group of benzyl alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer and subsequent elimination of a water molecule.

Deprotonation to yield the final ester product.

Predictive Studies in Stereoselectivity and Product Distribution

Given that Benzyl 2-amino-3-hydroxypropanoate hydrochloride is a chiral molecule, computational methods can be employed to predict the stereoselectivity of its reactions. For instance, in reactions involving the formation of a new stereocenter, computational models can predict which diastereomer or enantiomer will be the major product.

Methodology: Predicting stereoselectivity involves calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products. The product distribution is then predicted based on the Boltzmann distribution of these transition state energies, according to the Curtin-Hammett principle. More advanced approaches may use machine learning models trained on experimental data from similar reactions to predict enantioselectivity. bohrium.comarxiv.orgnih.govarxiv.org

Expected Findings: In a hypothetical reaction, such as an aldol addition to the enolate of the serine ester, computational analysis would involve:

Modeling the transition states for the formation of all possible stereoisomeric products.

Calculating the relative free energies of these transition states.

The transition state with the lowest energy would correspond to the major product.

These studies can be invaluable in designing synthetic routes that favor the formation of a desired stereoisomer, which is crucial in pharmaceutical applications where stereochemistry often dictates biological activity.

Future Directions and Advanced Research Frontiers

Exploration of Novel Reaction Pathways and Catalytic Systems

The conventional synthesis of Benzyl (B1604629) 2-amino-3-hydroxypropanoate hydrochloride typically involves the direct esterification of L-serine with benzyl alcohol using a strong acid catalyst like hydrochloric acid (HCl). While effective, research is actively pursuing more efficient, environmentally benign, and scalable alternatives.

Biocatalysis: Enzymatic esterification presents a greener alternative to traditional chemical methods. Lipases, such as immobilized Candida antarctica lipase (B570770) B (CAL-B), have been successfully employed to catalyze the esterification in non-aqueous media, offering high selectivity and milder reaction conditions. This approach minimizes the formation of byproducts often associated with strong acid catalysis.

Novel Catalytic Systems: Beyond traditional acid catalysis, alternative systems are being investigated. A method utilizing metal chlorides as catalysts in a suitable solvent has been developed. google.com In this process, the amino acid first reacts with hydrogen chloride to form the hydrochloride salt, which then undergoes esterification with benzyl alcohol at reflux temperature, with the water generated being removed azeotropically to drive the reaction forward. google.com Another innovative approach involves the synthesis of amino acid esters in supercritical alcohols, which act as both the solvent and the reactant, potentially eliminating the need for a catalyst altogether. google.com

Process Intensification: For industrial-scale production, continuous flow synthesis is gaining traction over batch processes. Continuous flow reactors offer superior heat and mass transfer, leading to reduced reaction times, enhanced safety, and higher throughput. These systems also facilitate waste minimization through strategies like recycling the benzyl alcohol solvent via distillation.

| Method | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Esterification | Hydrochloric Acid (HCl) | Reflux, 80–100°C, 12–24 hours | Straightforward, high yield (approx. 85%) | Harsh conditions, potential for byproducts |

| Enzymatic Esterification | Immobilized Lipase (e.g., CAL-B) | Non-aqueous solvent (e.g., Tert-butyl alcohol), 40°C, 48 hours | Mild conditions, high selectivity, environmentally friendly mdpi.com | Slower reaction rates, higher cost of enzymes |

| Acyl Chloride-Mediated | Thionyl chloride (SOCl₂) | Anhydrous dichloromethane (B109758) | Effective for inefficient direct esterifications | Use of hazardous reagents like thionyl chloride google.com |

| Supercritical Alcohol | None | Pressures and temperatures >5% above critical parameters google.com | Catalyst-free, potentially high space-time yields google.com | Requires specialized high-pressure equipment |

| Metal Chloride Catalysis | Metal Chloride | Reflux with azeotropic water removal google.com | High conversion rate, simple workup google.com | Requires removal of the metal catalyst |

Development of Serine Benzyl Ester Hydrochloride Analogues for Enhanced Reactivity

Modifying the structure of serine esters can significantly influence their reactivity and utility in synthesis. Research into analogues of Benzyl 2-amino-3-hydroxypropanoate hydrochloride is focused on enhancing performance in specific applications, such as enzyme-catalyzed peptide synthesis and the development of chemical probes.

The choice of the ester group is critical. Studies have shown that the benzyl ester group can dramatically enhance the substrate affinity and broaden the substrate specificity of enzymes like papain in chemoenzymatic polymerizations. acs.orgnih.gov Compared to other esters like methyl or ethyl esters, the benzyl ester leads to a much greater polymerization efficiency. nih.gov This enhancement allows for the effective polymerization of amino acids that typically have a low affinity for the enzyme catalyst. acs.org

Furthermore, the development of novel analogues extends to creating specific inhibitors and activity-based probes for enzymes such as serine proteases. For instance, phosphinate esters and N-alkyl glycine (B1666218) N-hydroxy succinimidyl (NHS) carbamates have been developed as "warheads" in probes designed to target the active sites of these enzymes. semanticscholar.orgfrontiersin.org These specialized analogues are instrumental in studying enzyme function and in the discovery of new therapeutic agents. frontiersin.org Late-stage modification of the serine residue within complex peptides is another emerging frontier, enabling the transformation of serine into various noncanonical residues through deoxygenative functionalization, thus creating peptide analogue libraries for medicinal chemistry. acs.org

Integration into Automated and High-Throughput Synthetic Platforms

The demand for large libraries of peptides and other complex molecules for drug discovery and materials science has driven the integration of synthetic processes into automated and high-throughput platforms. Benzyl 2-amino-3-hydroxypropanoate hydrochloride and its analogues are key building blocks in these advanced synthetic workflows.

Automated parallel synthesis systems are being developed for the multi-gram scale production of amino acid ester derivatives. chimia.ch These platforms automate the repetitive steps of reaction, work-up, and purification, significantly accelerating the synthesis of compound libraries. chimia.ch While the automation of reactions and purification is well-established, the work-up phase, particularly demanding extraction procedures, is an area of ongoing development. chimia.ch

Continuous-flow microreactors represent another key technology for high-throughput synthesis. mdpi.comresearchgate.net These systems allow for the rapid synthesis of compounds like β-amino acid esters under precisely controlled conditions. mdpi.com The benefits include the use of greener solvents, mild reaction temperatures, and significantly reduced reaction times, making it an attractive alternative to traditional batch methods for rapid synthesis and optimization. mdpi.comresearchgate.net Industrial methods are increasingly prioritizing such automated systems to achieve higher throughput while avoiding the use of undesirable catalysts.

Interdisciplinary Research with Biological and Materials Sciences

The unique properties of Benzyl 2-amino-3-hydroxypropanoate hydrochloride make it a valuable tool in interdisciplinary research, bridging organic synthesis with biology and materials science.

Biological Sciences: In biochemistry and pharmaceutical research, this compound is a fundamental building block for the synthesis of peptides and peptidomimetics, which are crucial in drug development. chemimpex.comtcichemicals.com Its use facilitates the creation of molecules for studying enzyme mechanisms, such as the investigation of serine proteases and other enzymes like tryptophanase and tyrosine phenol-lyase. semanticscholar.orgnih.gov Furthermore, it plays a role in neuroscience research, particularly in studies related to neurotransmitter pathways involving serine. chemimpex.com The ability to synthesize peptides with defined compositions allows for detailed investigation into their biological activities. biosynth.com

Materials Science: The application of serine esters is expanding into the realm of biomaterials. Oligo(serine esters) are being investigated as a new class of carriers for RNA delivery. nih.gov These materials are designed to be biocompatible and degradable, rearranging into oligo(serine amides) under physiological pH. nih.gov This charge-altering characteristic is a key feature for effective nucleic acid delivery. The chemoenzymatic polymerization of serine benzyl ester and its co-monomers also allows for the synthesis of polypeptides with specific secondary structures and thermal properties. nih.gov This control over the material's properties at a molecular level is essential for designing advanced biomaterials for a variety of applications. nih.gov

Q & A

Q. What are the key steps for synthesizing benzyl 2-amino-3-hydroxypropanoate hydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves protecting L-serine derivatives. For example, methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride can be synthesized by reacting L-serine with thionyl chloride in methanol, followed by protection with benzyl chloroformate (BOC) in the presence of triethylamine. Key optimizations include:

- Maintaining anhydrous conditions to prevent hydrolysis of intermediates.

- Using a gradient of ethyl acetate in hexane (0–50%) during silica gel column chromatography for purification .

- Monitoring reaction progress via TLC to minimize side products .

Q. How can researchers characterize the purity and stereochemical integrity of benzyl 2-amino-3-hydroxypropanoate hydrochloride?

Methodological approaches include:

- 1H/13C-NMR spectroscopy : Key signals include δ 8.60 ppm (NH3+), δ 4.08 ppm (CH), and δ 3.73 ppm (CH3) for the methyl ester group .

- IR spectroscopy : Peaks at ~3362 cm⁻¹ (O-H/N-H stretch) and 1743 cm⁻¹ (ester C=O stretch) confirm functional groups .

- Mass spectrometry (ESI) : A [M+H-HCl]+ ion at m/z 120.0 verifies molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact, which may cause inflammation or severe irritation .

- Work in a fume hood to prevent inhalation of HCl vapors released during decomposition .

- Store in airtight containers away from heat and moisture to prevent hydrolysis .

Advanced Research Questions

Q. How do researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

Discrepancies may arise from:

- Impurities : Recrystallize the compound using ethyl acetate/hexane mixtures to remove unreacted starting materials .

- Tautomerism : The hydroxy group may exhibit dynamic behavior in solution; use variable-temperature NMR to confirm .

- Stereochemical drift : Monitor optical rotation and compare with literature values (e.g., L-serine derivatives) .

Q. What strategies are effective for designing derivatives of this compound to enhance stability or biological activity?

- Protecting group modifications : Replace the benzyl group with tert-butoxycarbonyl (BOC) to improve solubility in non-polar solvents .

- Side-chain functionalization : Introduce sulfonyl or indole groups at the 3-position to explore antitubercular or enzyme-inhibitory activity .

- Salt formation : Use alternative counterions (e.g., trifluoroacetate) to modulate crystallinity for X-ray diffraction studies .

Q. How can decomposition products of benzyl 2-amino-3-hydroxypropanoate hydrochloride interfere with downstream applications, and how are they mitigated?

- Thermal degradation : Heating above 160°C may release benzyl chloride; monitor via GC-MS and avoid high-temperature reactions .

- Hydrolysis : The ester bond is prone to cleavage in aqueous media; use anhydrous solvents and low temperatures during coupling reactions .

- Byproduct identification : Employ HPLC with UV detection (λ = 254 nm) to track degradation peaks and adjust purification protocols .

Q. What computational or experimental methods are used to predict/reactivity of this compound in nucleophilic acyl substitution reactions?

- DFT calculations : Model the electrophilicity of the ester carbonyl group to predict reactivity with amines or thiols .

- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates with varying nucleophiles (e.g., benzylamine) under controlled pH .

- Isotopic labeling : Introduce 13C at the carbonyl position to track substitution pathways via NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.